1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Description
1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a 3-(2-nitrophenyl)prop-2-enyl group
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-20-11-5-4-10-19(20)22-15-13-21(14-16-22)12-6-8-17-7-2-3-9-18(17)23(24)25/h2-11H,12-16H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMFKFSAOJIZAG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 2-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 2-methoxyaniline with 2-nitrobenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization with ethylene glycol to form the piperazine ring.
Final Substitution: The final step involves the substitution of the piperazine ring with the 2-methoxyphenyl and 3-(2-nitrophenyl)prop-2-enyl groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Hydrolysis: Hydrolysis of the compound can lead to the breakdown of the piperazine ring and the formation of corresponding amines and acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the 3-(2-nitrophenyl)prop-2-enyl group, resulting in different chemical and biological properties.
1-(2-Nitrophenyl)piperazine:
4-[(E)-3-(2-Nitrophenyl)prop-2-enyl]piperazine: Lacks the 2-methoxyphenyl group, affecting its overall chemical behavior and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
